1-N-cyclopropyl-4-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-cyclopropyl-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C10H14N2. It is a derivative of benzene, featuring a cyclopropyl group and a methyl group attached to the benzene ring, along with two amine groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-N-cyclopropyl-4-methylbenzene-1,2-diamine can be synthesized through several synthetic routes. One common method involves the cyclopropylation of 4-methylbenzene-1,2-diamine. This process typically requires the use of cyclopropyl halides and a base, such as sodium hydride, under anhydrous conditions to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-N-cyclopropyl-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted benzene derivatives.
Scientific Research Applications
1-N-cyclopropyl-4-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-N-cyclopropyl-4-methylbenzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl and methyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzene-1,2-diamine: This compound is similar in structure but lacks the cyclopropyl group.
4-methyl-1,2-benzenediamine: Similar to 1-N-cyclopropyl-4-methylbenzene-1,2-diamine but without the cyclopropyl group.
1,2-diaminobenzene: A simpler structure with only the amine groups attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and methyl groups, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-N-cyclopropyl-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H14N2/c1-7-2-5-10(9(11)6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 |
InChI Key |
QGDWUJVUOISPQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.